Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate
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Overview
Description
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate typically involves the Pudovik reaction, where a dialkyl phosphite reacts with a nitroalkene. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Pudovik reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of dimethyl (1-oxo-2-nitro-2-phenylethyl)phosphonate.
Reduction: Formation of dimethyl (1-hydroxy-2-amino-2-phenylethyl)phosphonate.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential enzyme inhibitory properties and biological activity.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of flame retardants, adhesives, and anticorrosion agents.
Mechanism of Action
The mechanism of action of dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1-hydroxy-1-phenylethyl)phosphonate
- Dimethyl (1-hydroxy-1-(4-nitrophenyl)ethyl)phosphonate
- Dibenzyl (hydroxy(2-nitrophenyl)methyl)phosphonate
Uniqueness
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate is unique due to the presence of both a nitro group and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
66132-85-2 |
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Molecular Formula |
C10H14NO6P |
Molecular Weight |
275.19 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-nitro-2-phenylethanol |
InChI |
InChI=1S/C10H14NO6P/c1-16-18(15,17-2)10(12)9(11(13)14)8-6-4-3-5-7-8/h3-7,9-10,12H,1-2H3 |
InChI Key |
IMASXFIXUFDPFG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C(C1=CC=CC=C1)[N+](=O)[O-])O)OC |
Origin of Product |
United States |
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